molecular formula C18H17N3O5S B2873753 3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole CAS No. 2034371-67-8

3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B2873753
CAS No.: 2034371-67-8
M. Wt: 387.41
InChI Key: UMVOOHLFSIBPST-UHFFFAOYSA-N
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Description

The compound 3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a pyrrolidin-3-yl moiety linked to a 2,3-dihydrobenzofuran-5-sulfonyl group at position 3. The 1,2,4-oxadiazole ring is known for metabolic stability and bioisosteric properties, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c22-27(23,14-3-4-15-12(10-14)6-9-25-15)21-7-5-13(11-21)17-19-18(26-20-17)16-2-1-8-24-16/h1-4,8,10,13H,5-7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVOOHLFSIBPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a benzofuran moiety, a pyrrolidine ring, and an oxadiazole structure. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20N2O4S
Molecular Weight364.43 g/mol
CAS NumberNot available

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzofuran Ring : This can be achieved through cyclization reactions involving phenolic compounds and aldehydes.
  • Sulfonylation : The pyrrolidine ring undergoes sulfonylation to introduce the sulfonyl group.
  • Coupling with Oxadiazole : Finally, the oxadiazole moiety is introduced through various coupling reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that compounds containing benzofuran derivatives possess significant antimicrobial properties. For instance:

  • A related benzofuran compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .

Antifibrotic Properties

The compound has been explored for its antifibrotic potential. In vitro assays indicated that it could inhibit the activation of hepatic stellate cells (LX2), which are crucial in liver fibrosis .

Enzyme Inhibition

Sulfonyl-containing heterocycles are often investigated for their ability to inhibit specific enzymes. This mechanism may play a role in drug development targeting various diseases.

The biological activity of this compound likely involves:

  • Binding Interactions : The unique structural features allow for binding to specific receptors or enzymes, modulating their activity.
  • Electrostatic Interactions : The sulfonyl group may participate in hydrogen bonding or electrostatic interactions with biological macromolecules.

Case Studies

  • Antifungal Activity : A study demonstrated that derivatives similar to this compound exhibited antifungal activity against several strains, suggesting its potential application in treating fungal infections .
  • Antiviral Properties : Research indicated that compounds with similar structures could inhibit viral replication processes, highlighting their potential as antiviral agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Key Features Reference
Target Compound C₁₉H₁₈N₃O₅S 5-(furan-2-yl); 3-(dihydrobenzofuran-sulfonyl-pyrrolidinyl) Combines sulfonyl (electron-withdrawing) and furan (electron-rich) groups
1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea C₂₃H₂₂N₅O₂ 5-phenyl-oxadiazole; biphenyl-urea-pyrrolidinyl Urea linker enhances hydrogen bonding; phenyl group increases lipophilicity
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole C₁₅H₁₁F₃N₄O 3-(trifluoromethylphenyl); 5-cyclopropyl-pyrazole Trifluoromethyl group enhances electron deficiency and metabolic stability
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole C₁₄H₈ClF₂N₃O₂ 2-chloropyridinyl; 2-difluoromethoxyphenyl Difluoromethoxy group balances lipophilicity and electronegativity

Substituent Effects on Physicochemical Properties

  • Sulfonyl vs. This may enhance binding to electron-rich biological targets but reduce aqueous solubility compared to urea derivatives.
  • Furan-2-yl vs. Phenyl/Trifluoromethylphenyl : The furan-2-yl group (electron-rich) in the target compound contrasts with phenyl (neutral) and trifluoromethylphenyl (electron-deficient) groups in analogues . Furan’s oxygen atom may facilitate hydrogen bonding, improving target engagement, while phenyl/trifluoromethyl groups prioritize lipophilicity for membrane permeability.
  • Dihydrobenzofuran vs.

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